1,4-Diiodo-2-fluoro-5-(fluoromethoxy)benzene
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Overview
Description
1,4-Diiodo-2-fluoro-5-(fluoromethoxy)benzene is an organic compound with the molecular formula C7H4F2I2O It is a derivative of benzene, characterized by the presence of two iodine atoms, one fluorine atom, and a fluoromethoxy group attached to the benzene ring
Preparation Methods
The synthesis of 1,4-Diiodo-2-fluoro-5-(fluoromethoxy)benzene typically involves multi-step organic reactions. One common method includes the iodination of a fluorinated benzene derivative, followed by the introduction of the fluoromethoxy group. The reaction conditions often require the use of strong acids or bases, and the process may involve intermediate compounds that are subsequently transformed into the final product. Industrial production methods may utilize similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1,4-Diiodo-2-fluoro-5-(fluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions. Common reagents include halides, amines, and organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products. For example, oxidation may yield compounds with additional oxygen-containing functional groups.
Coupling Reactions: The presence of iodine atoms makes it suitable for coupling reactions, such as Suzuki or Heck reactions, which are used to form carbon-carbon bonds.
Scientific Research Applications
1,4-Diiodo-2-fluoro-5-(fluoromethoxy)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology and Medicine: The compound may be used in the development of pharmaceuticals, particularly in the design of molecules with specific biological activities. Its fluorinated and iodinated structure can enhance the bioavailability and metabolic stability of drug candidates.
Industry: In industrial applications, it can be used in the production of advanced materials, such as polymers and coatings, where its chemical properties contribute to the desired characteristics of the final product.
Mechanism of Action
The mechanism by which 1,4-Diiodo-2-fluoro-5-(fluoromethoxy)benzene exerts its effects depends on the specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the fluorine and iodine atoms, which can stabilize or destabilize intermediates. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely, depending on the specific context and the nature of the target molecules.
Comparison with Similar Compounds
1,4-Diiodo-2-fluoro-5-(fluoromethoxy)benzene can be compared with other similar compounds, such as:
1,4-Diiodo-2-fluoro-3-(fluoromethoxy)benzene: This compound has a similar structure but with a different position of the fluoromethoxy group, which can lead to different reactivity and applications.
1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: Another fluorinated and iodinated benzene derivative, but with a trifluoromethyl group instead of a fluoromethoxy group, resulting in distinct chemical properties and uses.
Properties
Molecular Formula |
C7H4F2I2O |
---|---|
Molecular Weight |
395.91 g/mol |
IUPAC Name |
1-fluoro-4-(fluoromethoxy)-2,5-diiodobenzene |
InChI |
InChI=1S/C7H4F2I2O/c8-3-12-7-2-5(10)4(9)1-6(7)11/h1-2H,3H2 |
InChI Key |
NXIXTRXWMWYFFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1I)F)I)OCF |
Origin of Product |
United States |
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